2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-5(7(12)13)1-4-2-6(11)10-3-9-4;;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOHGFOAYCIFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the cyclization of appropriate precursors, such as amidines or ureas, under acidic or basic conditions. The amino group is then introduced through amination reactions, and the final dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride is employed in the study of enzyme mechanisms and inhibition. It can act as a substrate or inhibitor in biochemical assays, providing insights into enzyme function and regulation.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases such as cancer, infections, and metabolic disorders.
Industry: In industry, this compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the synthesis of materials, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Key Observations :
- Pyrimidinone vs.
Pharmacological Activity
Antimicrobial Activity
- Target Compound: No direct antimicrobial data available.
- Analog (2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine): Exhibits MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli due to chloro and phenyl substitutions enhancing membrane disruption .
- Analog (6-Amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride): Shows moderate antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to iodine’s hydrophobic interactions .
Anticancer Activity
- Analog (2-Amino-4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-1-(4-methoxyphenyl)pyridine): Demonstrates IC₅₀ = 1.2 µM against MCF-7 breast cancer cells via kinase inhibition .
Physicochemical Properties
Key Differences :
- The dihydrochloride salt form in the target compound improves aqueous solubility compared to non-salt analogs like the dichlorophenyl derivative .
- Hygroscopicity necessitates stringent storage conditions (e.g., desiccated, -20°C) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid dihydrochloride, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10N2O3
- Molecular Weight : 174.18 g/mol
- CAS Number : 137274739
The biological activity of 2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid dihydrochloride can be attributed to its structural features, particularly the pyrimidine ring, which is known for its role in various biochemical pathways. Research indicates that compounds containing pyrimidine derivatives often exhibit:
- Antiviral Activity : Studies have shown that pyrimidine derivatives can inhibit viral replication and act against different viruses, including those causing respiratory infections and other viral diseases .
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid dihydrochloride:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antibacterial | Effective against E. coli and S. aureus | |
| Antiproliferative | Reduced cell proliferation in glioma cells |
Case Studies and Research Findings
- Antiviral Studies :
- Antimicrobial Activity :
- Antiproliferative Effects :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions, acid hydrolysis, and salt formation. Key considerations include:
- Use of polar solvents (e.g., methanol, ethanol) to enhance intermediate solubility .
- Controlled temperature (e.g., 0–5°C for acid-sensitive steps) to minimize side reactions .
- Stoichiometric ratios of hydrochloric acid to ensure complete dihydrochloride salt formation .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm final product purity using elemental analysis .
Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?
- Methodological Answer :
- Solubility : The dihydrochloride form increases aqueous solubility due to ionic interactions, making it suitable for biological assays. Test solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy .
- Stability : Enhanced hygroscopicity requires storage in desiccators at –20°C. Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use single-crystal X-ray diffraction (as in ) or NMR (¹H/¹³C, DEPT-Q) to resolve the pyrimidinone backbone and protonation states .
- Purity Assessment : Pair HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with mass spectrometry (ESI-MS) to detect impurities ≤0.1% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric or polymorphic forms?
- Methodological Answer :
- Tautomerism : Use variable-temperature NMR (VT-NMR) to observe equilibrium between keto-enol forms in DMSO-d₆ .
- Polymorphism : Perform powder X-ray diffraction (PXRD) paired with DFT calculations to identify dominant crystalline phases .
- Case Study : highlights disorder in perchlorate salts; apply similar hydrogen-bonding analysis to explain dihydrochloride lattice inconsistencies .
Q. What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Silico Docking : Use Schrödinger Suite or AutoDock to model pyrimidinone binding to ATP-binding pockets. Validate with mutagenesis studies .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC can quantify binding affinity (Kd) in phosphate buffer (pH 7.4) .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- QSAR Modeling : Train models on pyrimidinone analogs to predict logP, pKa, and bioavailability. Use MOE or RDKit for descriptor calculation .
- MD Simulations : Analyze dihydrochloride stability in lipid bilayers (GROMACS) to optimize membrane permeability .
Q. What experimental and theoretical approaches address discrepancies in reported bioactivity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, adjusting for batch effects .
Q. How should researchers design experiments to investigate tautomeric effects on reactivity or bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
